molecular formula C17H16O2 B15348020 2,2-Diphenylcyclopropyl acetate CAS No. 6639-52-7

2,2-Diphenylcyclopropyl acetate

Cat. No.: B15348020
CAS No.: 6639-52-7
M. Wt: 252.31 g/mol
InChI Key: WPSNUJNWFMAPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenylcyclopropyl acetate is a chemical compound with the molecular formula C16H14O2. It is a cyclopropyl compound that contains two phenyl groups and an acetate functional group. This compound has been studied for its potential use as a pharmaceutical intermediate, particularly in the synthesis of organic compounds with various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenylcyclopropyl acetate typically involves the reaction of cyclopropanol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate cyclopropyl ester, which is then acetylated to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylcyclopropyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Substitution reactions may involve the use of nucleophiles such as halides or alkylating agents under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce cyclopropyl alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives of the compound.

Scientific Research Applications

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-diphenylcyclopropyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,2-Diphenylcyclopropyl acetate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2,2-Diphenylcyclopropylamine: This compound differs by having an amine group instead of an acetate group.

  • 2,2-Diphenylcyclopropanol: This compound lacks the acetate group and has a hydroxyl group instead.

  • 2,2-Diphenylcyclopropyl chloride: This compound has a chlorine atom instead of the acetate group.

These compounds may have different reactivity and applications based on their structural differences.

Properties

CAS No.

6639-52-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(2,2-diphenylcyclopropyl) acetate

InChI

InChI=1S/C17H16O2/c1-13(18)19-16-12-17(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3

InChI Key

WPSNUJNWFMAPAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.